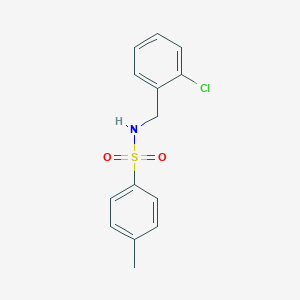
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of a p-toluenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The nitro group in the p-toluenesulfonamide moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, solvents such as ethanol or methanol.
Major Products Formed
Substitution: Formation of N-(2-substituted-benzyl)-p-toluenesulfonamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(2-chlorobenzyl)-p-toluenesulfonamide with an amine group.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against bacterial strains.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide: Characterized by the presence of a 2-chlorobenzyl group.
N-(2-Fluorobenzyl)-p-toluenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-Bromobenzyl)-p-toluenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H14ClNO2S |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
Clé InChI |
BFLTUFRMUIZEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















